molecular formula C15H14N6OS B2542551 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole CAS No. 2034291-22-8

4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole

Cat. No.: B2542551
CAS No.: 2034291-22-8
M. Wt: 326.38
InChI Key: VSCUOHPQWVNKQX-UHFFFAOYSA-N
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Description

4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. Its structure integrates three distinct heterocyclic systems—a 1,2,3-thiadiazole, a 1,2,3-triazole, and an azetidine—which are known to be privileged scaffolds in medicinal chemistry. The 1,2,3-triazole moiety, in particular, is often utilized in drug discovery for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable isostere for amide bonds and other functional groups . This molecular architecture suggests significant potential for this compound to serve as a key intermediate or a core structure in the development of novel bioactive molecules. The primary research value of this compound lies in its application as a building block for the synthesis of more complex chemical entities and as a candidate for high-throughput screening against various biological targets. Heterocyclic compounds containing triazole and thiadiazole rings have been extensively studied for a wide spectrum of biological activities, including antiviral, antimicrobial, and anticancer effects . Researchers can leverage this compound to explore its mechanism of action in enzymatic assays or cellular models, particularly focusing on its potential as an inhibitor for specific protein classes. Its unique hybrid structure makes it a compelling subject for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for therapeutic targets. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c1-10-14(23-19-16-10)15(22)20-7-12(8-20)21-9-13(17-18-21)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCUOHPQWVNKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole typically involves multiple steps, starting with the preparation of key intermediates. This is followed by the formation of the azetidine ring through cyclization reactions involving appropriate precursors . The thiadiazole ring is then introduced via cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Thiadiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research has shown that modifications to the thiadiazole structure can enhance activity against various pathogens. For instance, compounds with chloro substituents have exhibited increased efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .

CompoundActivityPathogen
4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine]ModerateE. coli
4-chloro derivativeHighS. aureus

2. Anticancer Properties
Thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. A study reported that certain thiadiazole compounds exhibited antiproliferative activity against human cancer cells, with IC50 values significantly lower than standard chemotherapeutics like cisplatin . The compound's structure allows it to interact with cellular targets involved in cancer proliferation.

Cell LineIC50 (µM)Reference
SW707 (rectal)5.0
T47D (breast)4.5

3. Antioxidant Activity
The antioxidant potential of thiadiazole derivatives has also been investigated. These compounds can trap free radicals and reduce oxidative stress in biological systems. The DPPH free radical scavenging assay demonstrated that specific modifications enhance this property .

Material Science Applications

1. Corrosion Inhibitors
Thiadiazole-based compounds are being explored as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal surfaces reduces corrosion rates significantly .

2. Supramolecular Chemistry
The unique structural features of thiadiazoles allow them to participate in supramolecular interactions, making them useful in developing new materials with tailored properties for electronics and photonics .

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of thiadiazole derivatives were synthesized and tested for antimicrobial activity against a panel of bacteria and fungi. The study highlighted that the presence of electron-withdrawing groups significantly enhanced antibacterial activity compared to unsubstituted analogs .

Case Study 2: Cytotoxicity Assessment
In vitro studies on various human cancer cell lines showed that the compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells. This suggests potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring, for example, can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of enzyme activity . The azetidine and thiadiazole rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Melting points and solubility trends inferred from analogs:

Compound Melting Point (°C) Key Substituents Solubility Insights
Target Compound Not reported Azetidine, methyl-thiadiazole Likely moderate (polar groups)
9a–9e (Thiadiazoles) 180–220 Varied aryl-thiazole groups Ethanol/DMF-soluble
13a–13d (Thiadiazoles) 160–190 Nitrophenyl-pyrazole groups DMF-soluble

Structural and Crystallographic Analysis

  • Planarity and Conformation : Isostructural compounds (e.g., 4 and 5 ) exhibit near-planar cores with perpendicular fluorophenyl groups, a feature critical for π-π stacking in target binding. The target’s azetidine may disrupt planarity, affecting intermolecular interactions.
  • Crystallography Tools : SHELXL and WinGX were used to resolve analogs, implying these methods could elucidate the target’s conformation.

Biological Activity

The compound 4-methyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole represents a novel class of thiadiazole derivatives that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with azetidine and triazole moieties. The general synthetic route can be summarized as follows:

  • Formation of Thiadiazole : Thiadiazoles are synthesized through the cyclization of thiosemicarbazides with various carboxylic acids.
  • Azetidine Modification : The azetidine ring is introduced via nucleophilic substitution reactions.
  • Triazole Incorporation : The triazole unit is added through click chemistry methods, often utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro tests demonstrated minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains, indicating potent antibacterial effects .

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit promising anticancer activity. The compound was evaluated against various cancer cell lines using the MTT assay, revealing significant cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HCT116 (Colon)8
A549 (Lung)12

These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In animal models, administration resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a mechanism that may involve inhibition of pro-inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Key findings include:

  • Substituent Variability : Modifications at the 4-position of the triazole significantly influence biological activity.
  • Azetidine Ring Influence : The presence of the azetidine moiety enhances solubility and bioavailability, contributing to improved pharmacological profiles.

Case Studies

  • Case Study 1 : A recent study evaluated the efficacy of this compound in a mouse model of bacterial infection. Results showed a reduction in bacterial load and improved survival rates compared to controls .
  • Case Study 2 : In vitro assays on cancer cell lines revealed that treatment with this compound led to cell cycle arrest and increased apoptosis markers, suggesting its potential as an anticancer agent .

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